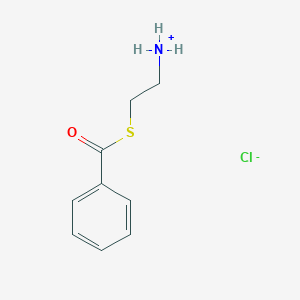

S-Benzoylcysteamine hydrochloride

Vue d'ensemble

Description

S-Benzoylcysteamine hydrochloride is a chemical compound with the linear formula C9H12ClNOS . It has a molecular weight of 217.719 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of S-Benzoylcysteamine hydrochloride is represented by the linear formula C9H12ClNOS . For a more detailed analysis of the molecular structure, advanced techniques and tools would be required, which are beyond my current capabilities.Physical And Chemical Properties Analysis

S-Benzoylcysteamine hydrochloride has a molecular weight of 217.719 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions .Applications De Recherche Scientifique

Stabilization and Encapsulation

S-Benzoylcysteamine hydrochloride: is used in the stabilization and encapsulation of cysteamine. Cysteamine’s chemical instability, hygroscopic nature, and poor pharmacokinetic profile limit its efficacy in biological applications. Encapsulation systems employing S-Benzoylcysteamine hydrochloride can enhance the stability and pharmacokinetics of cysteamine, making it more effective for therapeutic use .

Derivatization for Quantification

Due to the lack of a chromophore in cysteamine’s structure and its susceptibility to oxidation, quantifying this molecule is challenging. S-Benzoylcysteamine hydrochloride serves as a derivatization agent, allowing for the accurate quantification of cysteamine through improved detection methods .

Improvement of Biological Effects

S-Benzoylcysteamine hydrochloride plays a role in improving the biological effects of cysteamine. By overcoming the bitter taste, sickening odor, and other undesirable properties of cysteamine, it enhances the molecule’s therapeutic potential, particularly in skin applications .

Drug Delivery Systems

The conjugation of cysteamine with S-Benzoylcysteamine hydrochloride improves intra-oral drug delivery systems. This conjugation is proposed to enhance the delivery of cyclodextrin-drug inclusion complexes, which can be beneficial for various therapeutic applications .

Colorimetric Detection Enhancement

S-Benzoylcysteamine hydrochloride is used to modify the surface of gold nanoparticles, which enhances the colorimetric detection of compounds. This application is particularly useful in the development of sensitive diagnostic tools and assays .

Research and Development

As a rare and unique chemical, S-Benzoylcysteamine hydrochloride is provided to early discovery researchers for the development of new methodologies and applications in scientific research. Its unique properties make it a valuable compound for exploring novel therapeutic approaches .

Safety and Hazards

Sigma-Aldrich provides S-Benzoylcysteamine hydrochloride to researchers but does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . It’s important to handle all chemical compounds with appropriate safety measures.

Mécanisme D'action

Target of Action

S-Benzoylcysteamine hydrochloride is a derivative of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of S-Benzoylcysteamine hydrochloride is likely to be the cystinosin protein.

Mode of Action

It is known that cysteamine, the parent compound, acts by depleting cystine, which accumulates in various tissues of the body due to a defect in cystinosin function . It is plausible that S-Benzoylcysteamine hydrochloride may have a similar mode of action.

Biochemical Pathways

Cysteamine, the parent compound, is known to interact with the cystine transport pathway . It is plausible that S-Benzoylcysteamine hydrochloride may affect similar pathways.

Result of Action

It is known that cysteamine, the parent compound, is used to treat the effects of cystinosis, a disease characterized by the accumulation of cystine crystals throughout the body and eye tissues . It is plausible that S-Benzoylcysteamine hydrochloride may have similar effects.

Action Environment

It is known that cysteamine, the parent compound, is used in various forms (capsule, ophthalmic solution) for the treatment of cystinosis manifestations . It is plausible that the action of S-Benzoylcysteamine hydrochloride may also be influenced by environmental factors such as the route of administration and the physiological environment of the target tissues.

Propriétés

IUPAC Name |

S-(2-aminoethyl) benzenecarbothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMMDVDODBJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938760 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzoylcysteamine hydrochloride | |

CAS RN |

17612-90-7 | |

| Record name | S-(2-Aminoethyl) benzenecarbothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

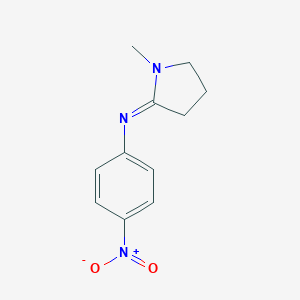

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

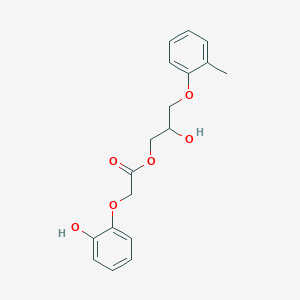

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)